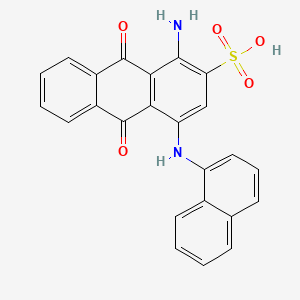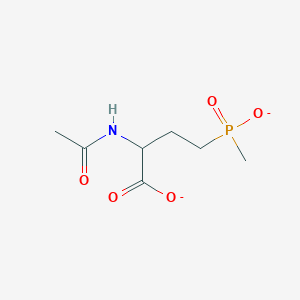
N-acetylphosphinothricin(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetylphosphinothricin(2-) is dianion of N-acetylphosphinothricin obtained by deprotonation of carboxylic acid and phosphinate functions. It is a conjugate base of a N-acetylphosphinothricin.
Aplicaciones Científicas De Investigación
Production in Transgenic Plants
N-acetylphosphinothricin(2-) (N-Ac-L-PPT) is utilized in transgenic plants to induce male sterility. This non-toxic compound is deacetylated in the tapetum to produce the herbicide L-phosphinothricin (L-PPT), which causes male sterility in plants. This process is important for controlling plant reproduction and breeding practices (Risse, Pühler, & Flaschel, 2005).
Herbicide Resistance in Plants
N-acetylphosphinothricin(2-) is key in developing herbicide resistance in plants. Plants transformed with a gene encoding phosphinothricin-N-acetyltransferase can metabolize the herbicide l-phosphinothricin differently, leading to resistance. This is crucial for agricultural practices, allowing crops to survive herbicide application while weeds are eliminated (Dröge, Broer, & Pühler, 1992).
Application in Transgenic Rice
In transgenic rice, N-acetyl-L-phosphinothricin is used as a negative selection agent. This application is important for developing marker-free transgenic plants and facilitating multiple gene transformations in economically significant monocot species (Byeon & Cho, 2013).
Male Sterility Induction
The use of N-acetyl-L-phosphinothricin in tapetum-specific deacetylation can lead to male sterility in transgenic tobacco plants. This approach is significant for controlled breeding and hybrid seed production in agriculture (Kriete et al., 1996).
Phosphinothricin as a Herbicide
Phosphinothricin, related to N-acetylphosphinothricin(2-), is a potent herbicide used in agriculture. It acts as an inhibitor of glutamine synthetase in plants, causing an accumulation of ammonia that is toxic to plants. Its resistance is conferred through the expression of a gene encoding phosphinothricin acetyltransferase, which detoxifies it through N-acetylation (Kramer et al., 1993).
Propiedades
Nombre del producto |
N-acetylphosphinothricin(2-) |
|---|---|
Fórmula molecular |
C7H12NO5P-2 |
Peso molecular |
221.15 g/mol |
Nombre IUPAC |
2-acetamido-4-[methyl(oxido)phosphoryl]butanoate |
InChI |
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)/p-2 |
Clave InChI |
VZVQOWUYAAWBCP-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



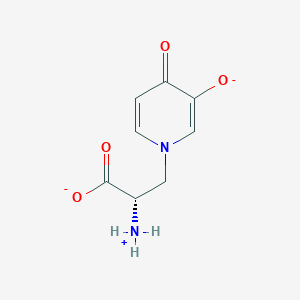
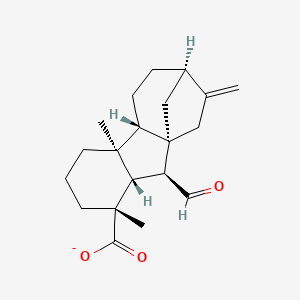
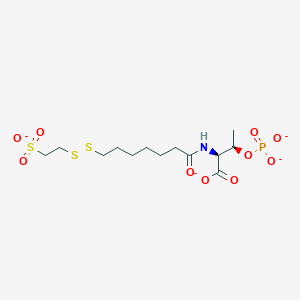
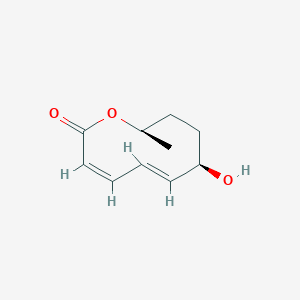
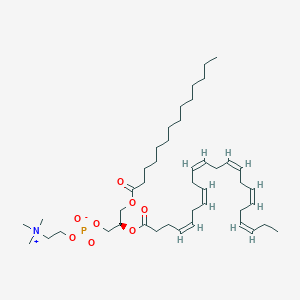
![1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263575.png)
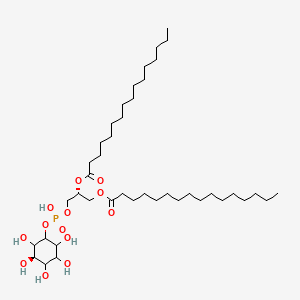
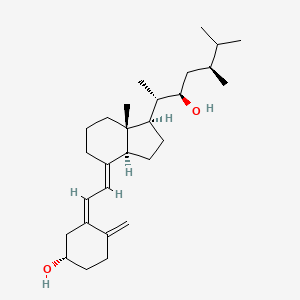
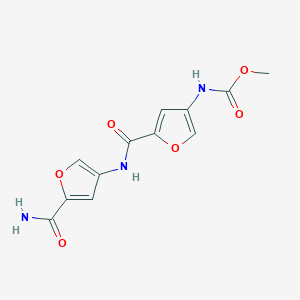
![N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide](/img/structure/B1263582.png)
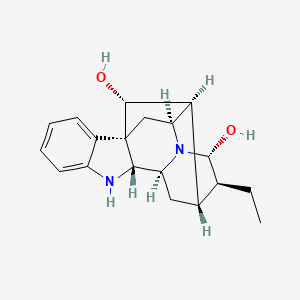
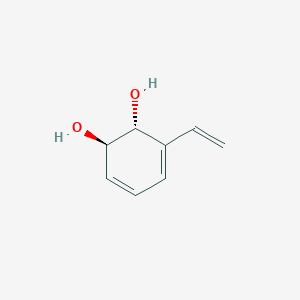
![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
